5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine
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Overview
Description
5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, in particular, features a benzyl group and two phenyl groups attached to the imidazole ring, which may confer specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts . For instance, a common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale imidazole synthesis apply. These often involve batch or continuous flow processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazoles .
Scientific Research Applications
5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
4,5-Diphenyl-2-substituted imidazoles: These compounds share structural similarities but differ in their substitution patterns.
1,3-Diazole derivatives: Known for their broad range of biological activities.
Uniqueness: 5-Benzyl-2,2-diphenyl-2H-imidazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C22H19N3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-benzyl-2,2-diphenylimidazol-4-amine |
InChI |
InChI=1S/C22H19N3/c23-21-20(16-17-10-4-1-5-11-17)24-22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H2,23,25) |
InChI Key |
XUOBRJVXYOVTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(N=C2N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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